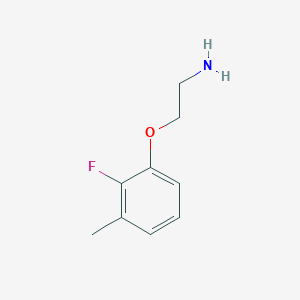

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine

Description

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine is a fluorinated phenethylamine derivative characterized by a phenoxy group substituted with fluorine at the ortho-position (C2) and a methyl group at the meta-position (C3) relative to the ethanamine backbone. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which modulate its electronic properties and lipophilicity. Such modifications are critical in medicinal chemistry, as fluorine enhances metabolic stability and bioavailability, while alkyl groups influence steric interactions and solubility .

Properties

IUPAC Name |

2-(2-fluoro-3-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-7-3-2-4-8(9(7)10)12-6-5-11/h2-4H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZBYKKBBXFKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine typically involves the reaction of 2-fluoro-3-methylphenol with ethylene oxide to form 2-(2-fluoro-3-methylphenoxy)ethanol. This intermediate is then converted to the corresponding amine through a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

*Calculated molecular weight based on structural formula.

Key Findings:

Substituent Position and Electronic Effects: The target compound’s ortho-fluoro and meta-methyl substituents create a unique electronic profile. In contrast, 25B-NBOMe’s dimethoxy and bromine substituents enhance serotonin receptor affinity through strong electron-donating and hydrophobic interactions, albeit with increased risk of psychoactivity .

The target compound’s methyl group may offer a moderate logP (~2.0), balancing absorption and distribution . 1-(3-Fluorophenyl)-2-methoxyethan-1-amine’s methoxy chain introduces polarity, which could limit CNS penetration compared to the target compound’s phenoxy group .

The target compound’s hybrid substituent profile suggests versatility for dual-target therapies (e.g., NRF2 induction and MAO-B inhibition) or diagnostic imaging, though empirical data are needed .

Biological Activity

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and provides insights from case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : C10H12FNO

- Molecular Weight : 183.21 g/mol

- Functional Groups :

- Ether (phenoxy)

- Amine

- Fluoro-substituent

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and inhibition of DNA replication, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through various pathways, including:

- Induction of apoptosis in cancer cells.

- Inhibition of specific enzymes linked to tumor growth.

Study 1: Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of this compound was tested against MRSA strains. The results indicated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against MRSA.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Study 2: Anticancer Activity

A separate study focused on the anticancer effects of the compound on breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation by approximately 60% at a concentration of 100 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 90 |

| 50 | 75 |

| 100 | 40 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

-

Antimicrobial Action :

- Inhibition of DNA gyrase and topoisomerase enzymes, crucial for bacterial DNA replication.

- Disruption of cell wall synthesis leading to cell lysis.

-

Anticancer Action :

- Induction of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

- Targeting signaling pathways involved in cell cycle regulation.

Comparative Analysis with Related Compounds

When compared with similar compounds, such as other phenoxyamines, the presence of the fluorine atom in this compound enhances its biological activity and solubility profiles.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at C2, Methyl at C3 | Antimicrobial, Anticancer |

| Phenoxyethanamine | No fluorine or methyl substitutions | Limited activity |

| 4-Fluorophenoxyethanamine | Fluorine at C4 | Moderate antimicrobial activity |

Q & A

Q. What are the optimal synthetic routes for 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine, and what factors influence yield?

The synthesis typically involves a nucleophilic substitution reaction between 2-fluoro-3-methylphenol and a bromoethylamine derivative under basic conditions (e.g., K₂CO₃), followed by amination. Yield optimization depends on solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalyst selection. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Q. How does the compound react under common laboratory conditions?

The amine group facilitates reactions like:

- Acylation : Forms amides with acyl chlorides (e.g., acetic anhydride).

- Oxidation : Generates nitro derivatives using KMnO₄/H₂SO₄.

- Reduction : Produces alcohols via catalytic hydrogenation (Pd/C, H₂). Reaction specificity depends on solvent (polar aprotic for acylation) and pH .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles) due to potential amine toxicity.

- Store at -20°C in airtight, light-resistant containers to prevent degradation.

- Follow waste disposal guidelines for fluorinated compounds .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study substituent effects on bioactivity?

- Substituent Variation : Replace the fluoro group with Cl, Br, or CF₃ to assess electronic effects.

- Isomer Comparison : Synthesize 3-fluoro-2-methyl and 4-fluoro-3-methyl analogs to study positional impacts.

- Methodology : Use DFT calculations to predict binding affinity and validate via SPR (surface plasmon resonance) for receptor interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Meta-analysis : Cross-reference studies for differences in assay conditions (e.g., cell lines, concentrations).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to account for potency variability.

- Structural Verification : Confirm compound identity via X-ray/NMR to rule out synthesis errors .

Q. How does the compound interact with enzymatic targets, and what tools validate these mechanisms?

- Kinetic Studies : Measure inhibition constants (Kᵢ) using fluorogenic substrates.

- Docking Simulations : AutoDock Vina predicts binding poses with target enzymes (e.g., monoamine oxidases).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .

Q. What methodologies assess the compound’s pharmacokinetic (ADME) properties?

- In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS.

- Caco-2 Assays : Predict intestinal absorption.

- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .

Q. How do environmental conditions (pH, temperature) affect the compound’s stability?

Q. Can this compound serve as a biochemical probe for photoaffinity labeling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.